molecular formula C9H10BrN5O3 B11522006 2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Cat. No.: B11522006
M. Wt: 316.11 g/mol
InChI Key: APWAYKAOTKOFOY-UHFFFAOYSA-N
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Description

2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide: is a chemical compound with the following properties:

    Linear Formula: CHBrNO

    CAS Number: 361368-35-6

    Molecular Weight: 316.116 g/mol

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would need further investigation.

Scientific Research Applications

Research applications of this compound span several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Potential therapeutic applications (e.g., antiviral, anticancer).

    Industry: If applicable, it might find use in materials science or other industrial processes.

Mechanism of Action

Understanding the compound’s mechanism of action requires further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Unfortunately, I don’t have information on similar compounds at the moment. you can explore related purine derivatives to highlight its uniqueness.

Remember that this compound is part of a rare collection, and its detailed characterization may be limited

Properties

IUPAC Name

2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O3/c1-13-6-5(7(17)14(2)9(13)18)15(3-4(11)16)8(10)12-6/h3H2,1-2H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWAYKAOTKOFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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